molecular formula C14H22N4O2S2 B286513 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole

2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole

Cat. No. B286513
M. Wt: 342.5 g/mol
InChI Key: HFRYZYZRMDGKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound has shown promising results in various studies, which have led to further investigation into its properties and potential uses.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole is not fully understood. However, studies suggest that it may work by inhibiting various enzymes and proteins involved in cell growth and proliferation. It may also induce cell death through apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole in lab experiments include its potential as a broad-spectrum antimicrobial agent and its ability to inhibit cancer cell growth. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole. These include further investigation into its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, research could focus on developing new synthesis methods for this compound, as well as exploring its potential applications in agriculture as a pesticide or herbicide.

Synthesis Methods

The synthesis of 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole involves the reaction of isopropylthiohydrazide with 4-(5-chloro-1,3,4-oxadiazol-2-yl)butyric acid, followed by the addition of isopropyl mercaptan. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The potential applications of 2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole in scientific research are diverse. This compound has been studied for its antimicrobial, antifungal, and antiviral properties. It has also shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C14H22N4O2S2

Molecular Weight

342.5 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-5-[4-(5-propan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)butyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H22N4O2S2/c1-9(2)21-13-17-15-11(19-13)7-5-6-8-12-16-18-14(20-12)22-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

HFRYZYZRMDGKCL-UHFFFAOYSA-N

SMILES

CC(C)SC1=NN=C(O1)CCCCC2=NN=C(O2)SC(C)C

Canonical SMILES

CC(C)SC1=NN=C(O1)CCCCC2=NN=C(O2)SC(C)C

Origin of Product

United States

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